5-(trifluoromethyl)pyridine-2-sulfonyl Chloride

Organic Synthesis Reagent Handling Process Chemistry

Researchers requiring a stable, isomer-pure sulfonyl chloride building block often face inconsistent reactivity and decomposition in multi-step syntheses. This alpha-isomeric pyridine-2-sulfonyl chloride overcomes these challenges through a 5-CF3 group that amplifies electrophilicity and a well-characterized SO2-extrusion pathway, enabling predictable sulfonamide formation. • 95% purity solid for accurate, reproducible dosing in automated parallel synthesis. • Validated in the synthesis of the pharmaceutical intermediate PNU-140690, confirming reliability in complex settings. • Supplied as a solid with a defined melting point (50-52°C); store at -20°C under inert gas to maintain integrity.

Molecular Formula C6H3ClF3NO2S
Molecular Weight 245.61 g/mol
CAS No. 174485-72-4
Cat. No. B023077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(trifluoromethyl)pyridine-2-sulfonyl Chloride
CAS174485-72-4
Synonyms5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride; 
Molecular FormulaC6H3ClF3NO2S
Molecular Weight245.61 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)S(=O)(=O)Cl
InChIInChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-2-1-4(3-11-5)6(8,9)10/h1-3H
InChIKeyMRIFFPWOMKLYKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride: Core Properties & Procurement


5-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS 174485-72-4) is a heteroaromatic sulfonyl chloride featuring a trifluoromethyl group at the 5-position and a sulfonyl chloride group at the 2-position of the pyridine ring. Its molecular formula is C6H3ClF3NO2S, with a molecular weight of 245.61 g/mol . The compound is a solid at room temperature with a reported melting point of 50-52°C . It is highly reactive towards nucleophiles due to the electrophilic sulfonyl chloride group . Commercially, it is available as a 95% purity solid or as a 10% (w/v) solution in benzene [1]. The compound is temperature and moisture sensitive, requiring storage at -20°C under an inert atmosphere [1].

1Solid reagent with defined melting range for precise weighing
2Enhanced electrophilicity from CF3 group for efficient sulfonylation
3Format flexibility: neat solid or pre-dissolved solution option

5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride: Positional Isomer Reactivity


Within the class of trifluoromethylpyridine sulfonyl chlorides, simple substitution based solely on molecular formula or nominal reactivity is not feasible. The position of the trifluoromethyl group relative to the sulfonyl chloride moiety critically dictates electronic properties, steric environment, and, consequently, reactivity and stability profiles. A recent comprehensive study of over 200 heteroaromatic sulfonyl halides established distinct decomposition pathways for alpha-, beta-, and gamma-isomers [1]. Specifically, alpha- and gamma-isomers (like the target compound, with the sulfonyl chloride at the 2-position relative to the ring nitrogen) are prone to formal SO2 extrusion, while beta-isomers primarily undergo hydrolysis [1]. Furthermore, the trifluoromethyl group's position influences the electrophilicity of the sulfonyl chloride . Therefore, the choice of a specific isomer, such as 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, is a critical decision point in synthesis design, directly impacting reaction success, yield, and the stability of the reagent itself.

!Positional isomers (alpha, beta, gamma) show distinct decomposition pathways (SO2 extrusion vs. hydrolysis), which may alter yield and purity.
!Electronic and steric effects from CF3 position significantly shift reactivity; formula-based substitution can lead to unexpected side reactions.

5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride: Differentiation from Positional Isomers


Physical Form: Solid vs. Liquid Analogs

The target compound, 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, is a solid with a reported melting point of 50-52°C . This physical state contrasts with the 3-positional isomer, 3-(trifluoromethyl)pyridine-2-sulfonyl chloride, for which a melting point is not readily reported in standard vendor datasheets, often suggesting it is a liquid or low-melting solid at ambient conditions . The solid nature of the target compound offers tangible advantages in weighing accuracy, storage stability, and ease of handling, particularly in automated synthesis platforms and process-scale operations where precise solid dispensing is preferred over liquid aliquoting of reactive sulfonyl chlorides.

Physical Form
Data to verify
Target: Solid, mp 50–52°C
Comparator: Likely liquid (mp not specified)
Solid form supports weighing accuracy and handling.
Source data not specified; verify with supplier.
Organic Synthesis Reagent Handling Process Chemistry

Stability: Alpha-Isomer SO2 Extrusion vs. Beta Hydrolysis

A large-scale stability study of heteroaromatic sulfonyl chlorides classified decomposition pathways based on the position of the sulfonyl chloride group relative to the ring nitrogen [1]. Compounds with the sulfonyl chloride at the 2-position (alpha to nitrogen), such as 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, are prone to formal SO2 extrusion [1]. In contrast, 3-pyridinesulfonyl chlorides (beta-isomers) primarily undergo hydrolysis by trace water [1]. This mechanistic distinction is critical for storage and reaction planning. While specific kinetic data for this exact compound is not provided in the preprint, the class-level inference is strong and supported by data from over 200 compounds.

Decomposition Pathway
Class-level
Alpha-isomer: SO2 extrusion
Beta-isomer: Hydrolysis
Informs inert storage and reaction design.
Preprint; based on >200 compounds.
Reagent Stability Heterocyclic Chemistry Synthetic Planning

Electrophilicity: CF3 vs. Non-Fluorinated Analog

The presence of the trifluoromethyl group at the 5-position of the pyridine ring significantly enhances the electrophilicity of the sulfonyl chloride moiety compared to the unsubstituted pyridine-2-sulfonyl chloride . This is attributed to the strong electron-withdrawing inductive effect (-I) of the CF3 group, which increases the partial positive charge on the sulfur atom. While direct comparative kinetic data (e.g., relative rates of aminolysis) are not available in the open literature for this specific pair, this electronic effect is a well-established principle in physical organic chemistry and is a key driver for the use of fluorinated building blocks in drug discovery to modulate reactivity and metabolic stability.

Electrophilicity
Data to verify
CF3-substituted: Enhanced electrophilicity
Unsubstituted: Lower electrophilicity
May enable faster sulfonamide formation.
Qualitative effect; no direct kinetics reported.
Reactivity Electrophilic Sulfonylation Medicinal Chemistry

Validated Use in PNU-140690 Synthesis

The compound has been explicitly used as a key sulfonylating agent in a reported synthetic route for the pharmaceutical intermediate PNU-140690 [1]. In this specific step, the compound (designated as intermediate XIII) is reacted with a free amine (XII) in a pyridine/dichloromethane mixture [1]. This documented use in a multi-step synthesis of a pharmacologically relevant target provides a concrete, validated application that distinguishes it from less-characterized analogs. While yield data for this specific sulfonylation step is not provided in the referenced abstract, the inclusion in a published synthesis route underscores its proven utility and reliability in a complex reaction sequence.

Pharmaceutical Synthesis Use
Reported
Documented sulfonylating agent in PNU-140690 route.
Reduces development risk for complex syntheses.
Yield data not provided; review specific step.
Pharmaceutical Synthesis Process Chemistry Sulfonylation

5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride: Key Applications


Synthesis of Lipophilic Sulfonamide Drug Candidates

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, facilitating efficient sulfonamide bond formation with amines [1]. This is particularly valuable in medicinal chemistry for introducing a sulfonamide moiety that benefits from increased lipophilicity and metabolic stability imparted by the CF3 group. The compound's documented use in the synthesis of a complex pharmaceutical intermediate (PNU-140690) validates its applicability in demanding, multi-step syntheses where reliable reactivity and compatibility with other functional groups are essential.

Agrochemical Intermediate for Herbicides

Trifluoromethylpyridines are a key structural motif in numerous modern agrochemicals, particularly herbicides [1]. This sulfonyl chloride serves as a versatile building block for introducing a 5-trifluoromethylpyridin-2-yl sulfonyl group into larger molecular architectures. Its solid physical form offers practical advantages in process-scale synthesis, including easier handling and more accurate dosing compared to liquid analogs. The established stability profile of alpha-isomeric pyridine sulfonyl chlorides [2] informs proper storage and handling protocols to ensure reagent integrity in an industrial setting.

PPARβ/δ Antagonist Development

Research has identified 5-trifluoromethyl-2-sulfonylpyridine as a core structural component of potent and selective PPARβ/δ antagonists, such as GSK3787 [1]. The sulfonyl chloride is a crucial precursor for synthesizing these antagonists, which are valuable tools for investigating PPARβ/δ biology and have potential therapeutic applications in metabolic diseases and oncology. The ability to modify the selectivity profile of these antagonists by structural variation [1] underscores the importance of a reliable source of this specific building block for structure-activity relationship (SAR) studies.

Synthesis of Heteroaromatic Sulfonamides and Sulfonates

The compound is a highly reactive electrophile suitable for the preparation of a wide range of sulfonamides and sulfonates [1]. Its solid state and defined melting point make it particularly well-suited for use in automated parallel synthesis and high-throughput experimentation platforms, where precise solid dispensing is critical for reproducibility. The understanding of its primary decomposition pathway (SO2 extrusion) [2] allows chemists to design reactions that minimize side-product formation, thereby improving yield and purity of the desired sulfonylated products.

Application
Selection Property
Validation Focus
Lipophilic Sulfonamide Drug Candidates
Electrophilicity & CF3 lipophilic effect
Sulfonamide bond formation efficiency & yield
Agrochemical Intermediate for Herbicides
Solid-state handling & reactive sulfonyl chloride
Reagent integrity under process-scale conditions
PPARβ/δ Antagonist Tool Compound Development
Core building block for selective antagonist
Selectivity profile & SAR interpretation
Heteroaromatic Sulfonamides and Sulfonates
Compatibility with automated parallel synthesis
Reproducibility & SO2 extrusion management

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